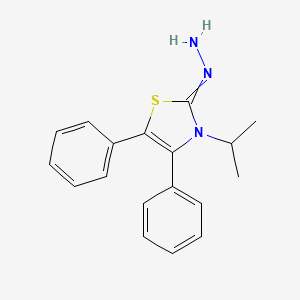
2,2-Dichlorononane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dichlorononane is an organic compound with the molecular formula C9H18Cl2. It is a chlorinated hydrocarbon, specifically a dichloroalkane, where two chlorine atoms are attached to the second carbon of a nonane chain. This compound is of interest in various chemical research and industrial applications due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dichlorononane can be synthesized through the chlorination of nonane. The process typically involves the use of chlorine gas (Cl2) in the presence of ultraviolet light or a radical initiator to facilitate the substitution reaction. The reaction conditions include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Non-polar solvents like hexane or carbon tetrachloride.
Catalyst: Radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors where nonane and chlorine gas are introduced in a controlled manner. The reaction is monitored to ensure the selective chlorination at the second carbon position, minimizing the formation of other isomers.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichlorononane undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or amines.
Elimination Reactions: Under strong basic conditions, this compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction: While less common, it can be oxidized or reduced under specific conditions to form various products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or ammonia (NH3) in solvents like ethanol or water.
Elimination: Strong bases such as sodium amide (NaNH2) in liquid ammonia.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Alcohols, ethers, or amines depending on the nucleophile used.
Elimination: Alkenes such as 2-nonene.
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes or partially reduced intermediates.
Scientific Research Applications
2,2-Dichlorononane has various applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a model compound for studying substitution and elimination reactions.
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and cellular membranes.
Medicine: Explored for its potential use in drug development, particularly in the design of chlorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, including surfactants, lubricants, and plasticizers.
Mechanism of Action
The mechanism by which 2,2-Dichlorononane exerts its effects involves the interaction of its chlorine atoms with various molecular targets. In substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon center. In elimination reactions, the presence of strong bases facilitates the removal of hydrogen and chlorine atoms, forming double bonds. The pathways involved include:
Radical Mechanisms: Initiated by radical initiators or UV light.
Nucleophilic Attack: Involves the formation of transition states and intermediates.
Base-Induced Elimination: Formation of carbanions and subsequent elimination of halides.
Comparison with Similar Compounds
2,2-Dichlorononane can be compared with other dichloroalkanes such as 1,1-Dichlorononane and 1,2-Dichlorononane. While all these compounds contain two chlorine atoms, their reactivity and applications differ due to the position of the chlorine atoms:
1,1-Dichlorononane: Chlorine atoms on the same carbon, leading to different reactivity in substitution and elimination reactions.
1,2-Dichlorononane: Chlorine atoms on adjacent carbons, affecting the stability of intermediates and the types of reactions it undergoes.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical behavior and makes it suitable for particular applications in research and industry.
Properties
CAS No. |
66250-04-2 |
|---|---|
Molecular Formula |
C9H18Cl2 |
Molecular Weight |
197.14 g/mol |
IUPAC Name |
2,2-dichlorononane |
InChI |
InChI=1S/C9H18Cl2/c1-3-4-5-6-7-8-9(2,10)11/h3-8H2,1-2H3 |
InChI Key |
QQMYGZGKCGZMNN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




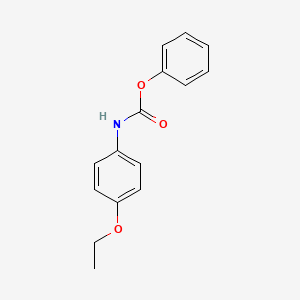


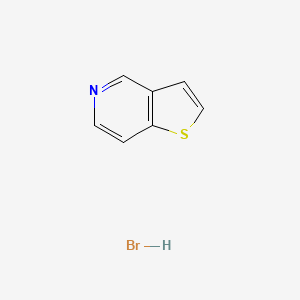

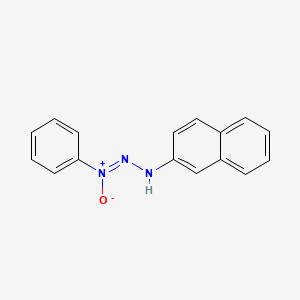

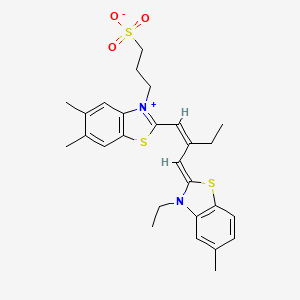
![8-(2-{2-[2-(2-Phenoxyethoxy)ethoxy]ethoxy}ethoxy)quinoline](/img/structure/B14477322.png)
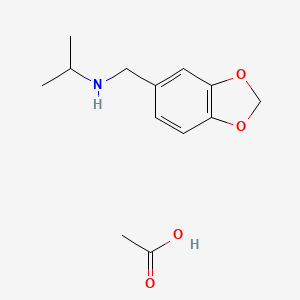
![Bis(2-hydroxyethyl) [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14477329.png)
